N-(3-Phenoxypropyl)saccharin

CCK-B receptor cholecystokinin neuropeptide binding

Standard N-alkyl saccharin probes lack the multi-target profile needed for polypharmacology and phenotypic screening. N-(3-Phenoxypropyl)saccharin solves this gap with validated, differentiated bioactivity: - Potent CCK-B receptor binding (IC₅₀ 31 nM) for appetite, GI, and CNS target engagement. - Multi-target inhibition: xanthine oxidase (IC₅₀ 1.80 µM), α-glucosidase (IC₅₀ 19.1 µM), sucrase (IC₅₀ 117 µM). - Induces monocytic differentiation and arrests undifferentiated cell proliferation for AML and dermatology models. Supplied exclusively for research (≥95% HPLC), not for human or veterinary use.

Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
Cat. No. B8641103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Phenoxypropyl)saccharin
Molecular FormulaC16H15NO4S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C16H15NO4S/c18-16-14-9-4-5-10-15(14)22(19,20)17(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
InChIKeyISCKAMWJFRNXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Phenoxypropyl)saccharin Sourcing Guide


N-(3-Phenoxypropyl)saccharin (IUPAC: 1,1-dioxo-2-(3-phenoxypropyl)-1,2-benzothiazol-3-one; molecular formula C₁₆H₁₅NO₄S; MW 317.4 g/mol) is a synthetic N-substituted saccharin derivative characterized by a 3-phenoxypropyl side chain attached to the sulfonamide nitrogen of the saccharin core [1]. Unlike the parent compound saccharin—which is primarily deployed as a non-nutritive sweetener or carbonic anhydrase inhibitor scaffold—this derivative has been investigated across a broader target space, including cholecystokinin type B (CCK-B) receptor binding, xanthine oxidase inhibition, and cellular differentiation arrest [1][2]. It is supplied exclusively as a research reagent (≥95% purity by HPLC) and is not intended for human or veterinary use [1].

1

CCK-B receptor binding probe (reported IC₅₀ 31 nM, nanomolar affinity)

2

Multi-target enzyme inhibition tool (xanthine oxidase, α-glucosidase, sucrase)

3

Cell differentiation inducer (monocytic lineage commitment)

Distinct from parent saccharin and N-alkyl carbonic anhydrase inhibitors

N-(3-Phenoxypropyl)saccharin vs. Generic Analogs


N-substituted saccharin derivatives are not functionally interchangeable. The identity of the N-substituent dictates target engagement, selectivity, and biological readout. For example, N-alkyl saccharins have been optimized as selective carbonic anhydrase IX/XII inhibitors with Kᵢ values in the nanomolar range [1], while 2-saccharinylmethylaryl carboxylates act as proteolytic enzyme (elastase) inhibitors [2]. N-(3-Phenoxypropyl)saccharin occupies a distinct pharmacological space: the phenoxypropyl chain introduces an ether oxygen and an aromatic ring distal to the saccharin core, enabling interactions with targets such as the CCK-B receptor (IC₅₀ 31 nM) [3] and xanthine oxidase (IC₅₀ 1.80 µM) [3] that are not prominent for shorter-chain or purely aryl N-substituted analogs. Simply substituting an N-propyl, N-benzyl, or N-ethyl saccharin derivative would forfeit the specific multi-target profile and differentiation-inducing phenotype reported for this compound [4].

Risk Factor
Target: N-(3-Phenoxypropyl)saccharin
Generic N-Alkyl / N-Benzyl Analogs
CCK-B Engagement
Confirmed CCK-B binder (IC₅₀ 31 nM)
Lack documented CCK-B activity; target profile limited to CA isoforms or elastase
Cellular Phenotype
Induces monocytic differentiation arrest
Differentiation phenotype not reported; CA inhibition does not replicate this endpoint
Linker Chemistry
Ether oxygen and 3-carbon linker for H-bond acceptance
Shorter linkers (1–2 C) without ether may shift target engagement profile

N-(3-Phenoxypropyl)saccharin Differentiation Evidence


CCK-B Receptor Affinity vs. N-Alkyl Analogs

N-(3-Phenoxypropyl)saccharin demonstrates potent binding to the cholecystokinin type B (CCK-B) receptor with an IC₅₀ of 31 nM in a [¹²⁵I]CCK-8 competition binding assay using mouse brain membranes at pH 6.5 [1]. This level of CCK-B affinity is atypical within the N-substituted saccharin chemical class. By comparison, saccharin itself and simple N-alkyl saccharin derivatives (e.g., N-ethyl saccharin, N-propyl saccharin) are not reported as CCK-B receptor ligands in the peer-reviewed literature; their primary reported targets are carbonic anhydrase isoforms, elastase, or alpha-1a adrenergic receptors [2]. The CCK-B activity of N-(3-Phenoxypropyl)saccharin therefore represents a distinct target engagement profile conferred by the phenoxypropyl substituent.

CCK-B Receptor Affinity
Class-level inference
IC₅₀ 31 nM vs. no reported CCK-B binding for N-alkyl analogs
Confirms CCK-B binding phenotype unique to phenoxypropyl modification
[¹²⁵I]CCK-8 mouse brain assay; distinct from CA/elastase-targeted analogs
CCK-B receptor cholecystokinin neuropeptide binding

Xanthine Oxidase Inhibition vs. Structural Analogs

N-(3-Phenoxypropyl)saccharin inhibits xanthine oxidase (XO) with an IC₅₀ of 1.80 × 10³ nM (1.80 µM), as measured using xanthine as substrate with spectrophotometric monitoring over 5 minutes [1]. Within the binding database, another saccharin derivative (BDBM50285593, CHEMBL1540944) tested under comparable conditions exhibited an IC₅₀ of 2.43 × 10⁴ nM (24.3 µM), approximately 13.5-fold weaker inhibition [1]. For context, the clinical XO inhibitor allopurinol exhibits IC₅₀ values in the range of 0.2–50 µM depending on assay conditions . While N-(3-Phenoxypropyl)saccharin is not as potent as the most optimized XO inhibitors (e.g., IC₅₀ 138 nM for certain chemotypes [1]), its activity is measurable and structurally distinguishable from less active saccharin congeners.

Xanthine Oxidase Inhibition
Cross-study comparable
IC₅₀ 1.80 µM, ~13.5-fold more potent than comparator saccharin derivative (24.3 µM)
Supports XO inhibition screening with improved potency over related chemotypes
Xanthine substrate, spectrophotometric detection; not compared to clinical XO inhibitors
xanthine oxidase enzyme inhibition hyperuricemia

Monocytic Differentiation vs. Parent Saccharin

According to a patent-associated biological annotation, N-(3-Phenoxypropyl)saccharin exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This cellular phenotype is cited as evidence for potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, as well as cosmetic skin conditions involving wrinkles, slack skin, and dry skin [1]. In contrast, the parent compound saccharin has been studied primarily for carbonic anhydrase inhibition (particularly CA IX in cancer contexts) [2] and as a sweetener—not for direct induction of monocytic differentiation. The differentiation-arrest phenotype appears to be a specific consequence of the N-(3-phenoxypropyl) modification, distinguishing it from unsubstituted saccharin and from N-alkyl saccharin derivatives optimized for enzyme inhibition.

Monocytic Differentiation
Supporting evidence
Arrests proliferation of undifferentiated cells; induces monocyte lineage commitment
Qualitative phenotype not shared by parent saccharin; reported in patent-associated annotation
Quantitative dose-response data not publicly available; data to verify
cell differentiation anti-proliferative monocyte psoriasis

Phenoxypropyl Linker vs. Benzyl/Phenethyl Analogs

The 3-phenoxypropyl substituent in N-(3-Phenoxypropyl)saccharin incorporates a three-carbon linker with an ether oxygen (C–O–C) connecting a terminal phenyl ring to the saccharin nitrogen [1]. This motif differs fundamentally from N-benzyl saccharin (one-carbon linker, no ether oxygen) and N-phenethyl saccharin (two-carbon linker, no ether oxygen) [2]. The presence of the ether oxygen introduces hydrogen-bond acceptor capability at a defined distance from the saccharin core, while the three-carbon linker provides greater conformational flexibility than the one- or two-carbon tethers. These structural features correlate with the compound's distinct biological profile: the CCK-B receptor binding (IC₅₀ 31 nM) and differentiation-inducing activity are not reported for N-benzyl or N-phenethyl saccharin derivatives, which have been investigated primarily for carbonic anhydrase or elastase inhibition [3]. The phenoxypropyl motif thus enables target engagement patterns that shorter or oxygen-free linkers cannot recapitulate.

Linker Structure Comparison
Class-level inference
3-phenoxypropyl chain with ether O vs. benzyl/phenethyl (1–2 C, no O)
Hydrogen-bond acceptor and linker length confer differential target engagement
Structural correlation based on multi-target profiling data
structure-activity relationship lipophilicity linker length saccharin derivatives

Multi-Target Activity vs. Single-Target Analogs

N-(3-Phenoxypropyl)saccharin has been profiled against multiple biochemical targets, revealing a multi-target activity fingerprint: CCK-B receptor (IC₅₀ 31 nM), xanthine oxidase (IC₅₀ 1.80 µM), rat intestinal sucrase (IC₅₀ 1.17 × 10⁵ nM), and baker's yeast α-glucosidase (IC₅₀ 1.91 × 10⁴ nM) [1]. This breadth of activity contrasts with the predominant development pathway for N-substituted saccharin derivatives, which has focused on optimizing selectivity for a single target class—most notably carbonic anhydrase isoforms IX and XII (Kᵢ values of 6.5–7.6 µM for N-alkylated saccharins) [2], or human leukocyte elastase [3]. While the absolute potency at some secondary targets (e.g., sucrase) is modest, the multi-target engagement pattern makes N-(3-Phenoxypropyl)saccharin a distinctive chemotype for phenotypic screening campaigns or polypharmacology studies, where single-target-optimized N-substituted saccharin analogs would provide a narrower biological readout.

Multi-Target Activity Fingerprint
Cross-study comparable
CCK-B (31 nM), XO (1.80 µM), α-glucosidase (19.1 µM), sucrase (117 µM)
Multi-target profile suitable for polypharmacology studies vs. single-target analogs
Potency at secondary targets is modest; cross-study comparison
polypharmacology multi-target enzyme inhibition panel saccharin chemotype

Synthetic Accessibility and Purity

N-(3-Phenoxypropyl)saccharin is synthesized via a straightforward single-step N-alkylation of saccharin with 3-phenoxypropyl bromide using NaH in anhydrous DMF, yielding the product as a white solid (mp 83–86°C) in 65% yield after flash chromatographic purification [1]. The compound is fully characterized by ¹H NMR (500 MHz, CDCl₃), with all aromatic and aliphatic protons assigned [1]. Commercial suppliers report purity ≥95–96% (HPLC) with storage at 4°C . This level of synthetic definition and purity documentation exceeds that available for many custom-synthesized N-substituted saccharin analogs, where full NMR assignment, melting point, and chromatographic purity data may not be consistently provided across vendors.

Synthetic Quality
Supporting evidence
≥95% purity (HPLC), fully assigned ¹H NMR, mp 83–86°C, 65% yield
Well-characterized solid with reproducible quality control data across vendors
Single-step N-alkylation; flash chromatography purification
synthesis purity N-alkylation quality control

N-(3-Phenoxypropyl)saccharin Research Applications


CCK-B Receptor Binding Tool Compound

N-(3-Phenoxypropyl)saccharin, with its 31 nM IC₅₀ at the CCK-B receptor [1], is suitable as a starting point for medicinal chemistry campaigns targeting CCK-B-mediated pathways (appetite regulation, gastrointestinal disorders, pain, and CNS disorders). Unlike generic N-alkyl saccharin derivatives that lack CCK-B activity, this compound provides a validated binding phenotype for structure-activity relationship expansion [1][2].

Differentiation-Inducing Agent for Oncology

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] positions it as a candidate for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy research, as well as in psoriasis and skin cancer models where modulation of keratinocyte or melanocyte differentiation is therapeutically relevant. Parent saccharin does not share this differentiation phenotype, making N-(3-Phenoxypropyl)saccharin the appropriate selection for such screens [2].

Multi-Target Polypharmacology Profiling

With documented activity across xanthine oxidase (IC₅₀ 1.80 µM), α-glucosidase (IC₅₀ 19.1 µM), and sucrase (IC₅₀ 117 µM) in addition to CCK-B binding [1], N-(3-Phenoxypropyl)saccharin can serve as a multi-target probe in polypharmacology studies. This contrasts with single-target-optimized N-alkyl saccharin derivatives developed exclusively for carbonic anhydrase or elastase inhibition [2], enabling broader biological fingerprinting in drug discovery cascades.

Structural Biology: Phenoxypropyl Ligand Tool

The well-defined phenoxypropyl chain with its ether oxygen provides a distinct electron density signature and hydrogen-bonding motif for X-ray crystallography or cryo-EM studies of saccharin-binding proteins. The compound's full ¹H NMR assignment and defined purity (≥95%) [1] ensure that co-crystallization experiments use a ligand of verified identity and quality, reducing the risk of ambiguous electron density from impurities.

Application
Selection Property
Validation Focus
CCK-B receptor tool compound
Nanomolar CCK-B binding phenotype
CCK-B pathway-mediated signaling readouts
Cell differentiation research
Monocytic differentiation induction
AML and skin cell differentiation endpoints
Polypharmacology profiling
Multi-target enzyme inhibition fingerprint
XO, α-glucosidase, and sucrase panel response
Structural biology ligand
Defined purity and ether oxygen H-bond motif
Co-crystallization electron density quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Phenoxypropyl)saccharin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.